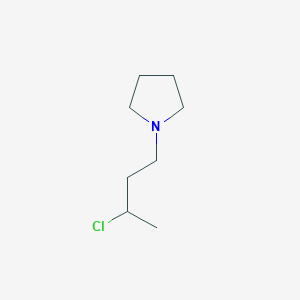

1-(3-Chlorobutyl)pyrrolidine

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C8H16ClN |

|---|---|

Molecular Weight |

161.67 g/mol |

IUPAC Name |

1-(3-chlorobutyl)pyrrolidine |

InChI |

InChI=1S/C8H16ClN/c1-8(9)4-7-10-5-2-3-6-10/h8H,2-7H2,1H3 |

InChI Key |

RGLXFTAHDBVAPD-UHFFFAOYSA-N |

Canonical SMILES |

CC(CCN1CCCC1)Cl |

Origin of Product |

United States |

Chemical Reactivity and Transformation Pathways of 1 3 Chlorobutyl Pyrrolidine

Nucleophilic Substitution Reactions of the Chlorobutyl Chain

The carbon-chlorine bond in the 3-chlorobutyl substituent is polarized, rendering the carbon atom attached to the chlorine susceptible to attack by nucleophiles. This allows for both intramolecular and intermolecular substitution reactions.

The presence of the nucleophilic pyrrolidine (B122466) nitrogen and the electrophilic chlorobutyl chain within the same molecule allows for the potential of intramolecular cyclization. This type of reaction can lead to the formation of bicyclic systems, which are structural motifs found in various biologically active compounds. The favorability of such a reaction is dependent on the formation of a thermodynamically stable ring system, typically a 5- or 6-membered ring.

In the case of 1-(3-chlorobutyl)pyrrolidine, an intramolecular SN2 reaction can occur where the pyrrolidine nitrogen acts as the nucleophile, displacing the chloride ion. This cyclization would result in the formation of a five-membered ring fused to the original pyrrolidine ring, creating a bicyclic system known as octahydroindolizine (B79230) (also known as indolizidine). The reaction proceeds through a transition state where the nitrogen atom attacks the carbon bearing the chlorine atom.

Table 1: Intramolecular Cyclization of this compound

| Reactant | Reaction Type | Product | Conditions |

|---|

This type of cyclization is a common strategy in the synthesis of alkaloids and other nitrogen-containing heterocyclic compounds. The rate of this reaction can be influenced by factors such as temperature and the solvent used.

In the presence of an external nucleophile, this compound can undergo intermolecular nucleophilic substitution. The outcome of this reaction is dependent on the nature of the alkyl halide (in this case, a secondary alkyl chloride) and the strength of the nucleophile. The reaction can proceed through either an SN1 or SN2 mechanism.

Given that the chlorine is on a secondary carbon, both SN1 and SN2 pathways are possible, and the predominant mechanism will be influenced by the reaction conditions. Strong, non-bulky nucleophiles and polar aprotic solvents will favor the SN2 mechanism, leading to inversion of stereochemistry if the carbon center is chiral. Weaker nucleophiles and polar protic solvents will favor the SN1 mechanism, proceeding through a carbocation intermediate and likely resulting in a mixture of stereoisomers.

Table 2: Examples of Intermolecular Substitution Reactions

| Nucleophile (Nu-) | Product | Reaction Type |

|---|---|---|

| Hydroxide (B78521) (OH-) | 4-(Pyrrolidin-1-yl)butan-2-ol | SN2/SN1 |

| Cyanide (CN-) | 4-(Pyrrolidin-1-yl)pentanenitrile | SN2 |

| Azide (B81097) (N3-) | 1-(3-Azidobutyl)pyrrolidine | SN2 |

Competition with elimination (E1 and E2) reactions is also possible, especially with strong, sterically hindered bases, which would lead to the formation of butenylpyrrolidine isomers.

Reactivity of the Pyrrolidine Nitrogen Atom

The nitrogen atom in the pyrrolidine ring is a tertiary amine, which confers basic and nucleophilic properties to the molecule.

As a tertiary amine, the nitrogen atom of this compound has a lone pair of electrons and can act as a Brønsted-Lowry base, accepting a proton from an acid to form a quaternary ammonium (B1175870) salt. The basicity of an amine is typically expressed by the pKa of its conjugate acid.

Table 3: Estimated Basicity

| Compound | Estimated pKa of Conjugate Acid |

|---|

The nucleophilic nitrogen atom of this compound can react with alkyl halides in a process known as quaternization. This is an SN2 reaction where the pyrrolidine nitrogen acts as the nucleophile, attacking the electrophilic carbon of the alkyl halide. This reaction results in the formation of a quaternary ammonium salt, where the nitrogen atom is bonded to four carbon atoms and carries a positive charge.

For example, the reaction of this compound with an alkyl halide such as methyl iodide would yield 1-(3-chlorobutyl)-1-methylpyrrolidinium iodide.

Table 4: Example of a Quaternization Reaction

| Reactants | Product |

|---|

The rate of quaternization is influenced by the steric hindrance around the nitrogen atom and the reactivity of the alkyl halide.

Beyond simple protonation and quaternization, the tertiary amine of this compound can undergo other transformations. One such reaction is N-oxidation, where the nitrogen atom is oxidized to form an N-oxide. This is typically achieved using oxidizing agents such as hydrogen peroxide or a peroxy acid. The resulting N-oxide is a polar molecule with distinct chemical properties from the parent amine.

Another potential reaction is N-dealkylation, which involves the removal of one of the alkyl groups attached to the nitrogen. dntb.gov.uanih.gov This is often a metabolic process in biological systems, catalyzed by enzymes, but can also be achieved through specific chemical methods. dntb.gov.uanih.gov For this compound, this would involve cleavage of either a C-N bond within the pyrrolidine ring (which is generally difficult) or the C-N bond of the chlorobutyl group.

Pyrrolidine Ring Cleavage and Opening Reactions

The cleavage of the inert C–N bonds within the unstrained pyrrolidine ring is a significant challenge in synthetic chemistry. However, advanced catalytic methods have been developed to achieve this, opening pathways for "skeletal remodeling" where the core ring structure is deconstructed and re-edited. nih.gov These transformations allow for the conversion of the pyrrolidine framework into various acyclic or alternative heterocyclic structures. nih.govacs.orgchemrxiv.org

Direct acid-mediated cleavage of the C–N bond in simple N-alkyl pyrrolidines is difficult due to the lack of an activating group. However, the use of potent Lewis acids in combination with other catalytic systems has proven effective for cleaving C–N bonds in activated pyrrolidines, a principle that underscores potential pathways for related structures. For instance, in N-benzoyl pyrrolidines, a combination of a Lewis acid and photoredox catalysis can induce reductive cleavage. organic-chemistry.orgnih.gov The Lewis acid, such as zinc triflate (Zn(OTf)₂), is crucial as it activates the amide carbonyl group, facilitating a single-electron transfer from the photocatalyst. nih.govorganic-chemistry.org

More directly applicable to N-alkyl systems, silylium-based catalytic systems have been shown to effect the ring-opening of N-alkyl pyrrolidines. For example, catalysts like tris(pentafluorophenyl)borane, B(C₆F₅)₃, in the presence of a hydrosilane, can induce C–N bond cleavage in substrates such as N-benzyl pyrrolidine to form acyclic amines. researchgate.net This type of transformation proceeds through the activation of the amine by the highly electrophilic silylium (B1239981) cation, leading to ring opening. researchgate.net

Reductive pathways for pyrrolidine ring opening often involve the generation of radical intermediates through single-electron transfer (SET). A prominent strategy for the reductive cleavage of the C–N bond in N-acyl pyrrolidines leverages a combination of a Lewis acid and a highly reducing photoredox catalyst, such as certain iridium complexes. acs.orgorganic-chemistry.org This dual catalytic method involves the transfer of a single electron to the Lewis acid-activated substrate, which is followed by the site-selective cleavage of the C2–N bond. nih.govchemrxiv.orgnih.gov

This approach has been successfully applied to a wide range of pyrrolidine-containing molecules, demonstrating its potential for generating carbon radicals that can be used in further synthetic transformations. acs.org Early examples of reductive C–N bond cleavage also include the use of powerful single-electron reducing agents like thulium(II) iodide (TmI₂). nih.govchemrxiv.org More recent developments have focused on catalytic methods, such as the B(C₆F₅)₃–hydrosilane system, which effectively converts various secondary and tertiary N-alkyl pyrrolidines into their corresponding acyclic amines under reductive conditions. researchgate.net

Many modern C–N bond cleavage reactions proceed via radical mechanisms, offering unique transformative possibilities that are not accessible through traditional methods. acs.org The photoredox-catalyzed reductive ring-opening is a prime example, generating a carbon-centered radical upon cleavage of the C2–N bond. nih.gov This radical intermediate can then be trapped or participate in subsequent reactions, such as intermolecular additions to alkenes and alkynes, enabling the formation of new carbon-carbon bonds. acs.orgorganic-chemistry.org

This catalytic system demonstrates high chemoselectivity, tolerating various functional groups. organic-chemistry.org Beyond photoredox catalysis, radical-mediated functionalization of the pyrrolidine ring can be initiated through other means. For instance, the treatment of N-Cbz-pyrrolidines with N-bromosuccinimide (NBS) and a radical initiator like azoisiisobutyronitrile (AIBN) can lead to the formation of α,β-functionalized products. nih.gov These radical-based strategies highlight the versatility of the pyrrolidine scaffold in complex molecular synthesis. organic-chemistry.org

Stereochemical Control in Chemical Transformations

Controlling the stereochemistry during the synthesis and functionalization of the pyrrolidine ring is of paramount importance, as the biological activity of many pyrrolidine-containing molecules is highly dependent on their three-dimensional structure.

Multi-component reactions (MCRs) are highly efficient for constructing complex molecular scaffolds like substituted pyrrolidines in a single operation. nih.gov Significant progress has been made in controlling the diastereoselectivity of these reactions. For example, titanium tetrachloride (TiCl₄)-catalyzed asymmetric MCRs involving optically active precursors can produce highly functionalized pyrrolidines with up to three contiguous stereocenters as a single diastereomer. nih.govacs.org

Another effective method involves the use of ytterbium triflate (Yb(OTf)₃) as a catalyst in a three-component reaction between an aldehyde, an amine, and a 1,1-cyclopropanediester. organic-chemistry.orgacs.org This reaction generates pyrrolidines with high diastereoselectivity, typically favoring a cis or trans relationship between the substituents at the 2- and 5-positions depending on the specific substrates and conditions. organic-chemistry.orgacs.org The choice of Lewis acid catalyst and reaction parameters plays a critical role in determining the stereochemical outcome. acs.orgacs.org

| Entry | Nucleophile | TiCl₄ (Equivalents) | Yield (%) | Diastereomeric Ratio (dr) |

|---|---|---|---|---|

| 1 | Allyltributylstannane | 1.2 | 75 | 99:1 |

| 2 | Triethylsilane | 1.2 | 65 | 90:10 |

| 3 | Tributyltinhydride | 1.2 | 52 | 85:15 |

| 4 | Enolsilane 6a | 4.2 | 63 | >99:1 (Single Diastereomer) |

| 5 | tert-Butyl enol ether 6b | 4.2 | 81 | >99:1 (Single Diastereomer) |

The synthesis of specific enantiomers of chiral pyrrolidines is a central goal in medicinal and organic chemistry. nih.gov Various enantioselective methodologies have been developed to achieve this. An unprecedented level of control has been demonstrated in ligand-controlled, copper(I)-catalyzed asymmetric 1,3-dipolar cycloaddition reactions. acs.org By simply changing the chiral ligand, these reactions can be guided to produce different regioisomers of pyrrolidines with excellent yields, high diastereoselectivity (>20:1 dr), and nearly perfect enantioselectivity (up to >99% ee). acs.org

Structural and Spectroscopic Elucidation Methodologies

Advanced Nuclear Magnetic Resonance Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules like 1-(3-Chlorobutyl)pyrrolidine. asianpubs.org It provides detailed information about the chemical environment of individual atoms.

Two-dimensional (2D) NMR techniques are instrumental in unambiguously assigning proton (¹H) and carbon (¹³C) signals, especially in complex molecules. ucl.ac.uk

COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies protons that are coupled to each other, typically through two or three bonds. libretexts.org For this compound, COSY spectra would show correlations between adjacent protons in the pyrrolidine (B122466) ring and along the chlorobutyl chain, helping to establish the connectivity of the carbon skeleton. libretexts.orgemerypharma.com

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. ipb.pt It allows for the definitive assignment of a proton signal to its attached carbon atom. For this compound, each CH, CH₂, and CH₃ group would produce a cross-peak in the HSQC spectrum, linking the proton and carbon chemical shifts.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons that are separated by two or three bonds. ipb.pt It is particularly useful for identifying quaternary carbons and for connecting different parts of a molecule. In the case of this compound, HMBC would show correlations between the protons on the pyrrolidine ring and the carbons of the chlorobutyl chain, and vice versa, confirming the attachment of the butyl chain to the nitrogen atom.

A study on the ring-opening of N-alkyl pyrrolidines utilized ¹H and ¹³C NMR for product characterization, highlighting the importance of these techniques in verifying the resulting structures. acs.org

Table 1: Predicted ¹H and ¹³C NMR Data for this compound

This table presents predicted chemical shifts based on related structures and general NMR principles. Actual experimental values may vary.

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Pyrrolidine N-CH₂ | ~2.5 - 2.8 | ~54 - 58 |

| Pyrrolidine CH₂ | ~1.7 - 1.9 | ~23 - 27 |

| Butyl-1 CH₂ | ~2.4 - 2.7 | ~58 - 62 |

| Butyl-2 CH₂ | ~1.6 - 1.8 | ~28 - 32 |

| Butyl-3 CH | ~4.0 - 4.2 | ~55 - 60 |

The five-membered pyrrolidine ring is not planar and can adopt various conformations, often described by a pseudorotation cycle. beilstein-journals.org NMR spectroscopy is a powerful tool for studying these conformational preferences in solution. beilstein-journals.orgfrontiersin.org

The conformation of the pyrrolidine ring can be determined by analyzing vicinal proton-proton coupling constants (³JHH). beilstein-journals.org These coupling constants are related to the dihedral angles between the protons, which in turn define the ring's pucker. For substituted pyrrolidines, the presence of different conformers, such as Cγ-endo and Cγ-exo, can be investigated. frontiersin.org Studies on similar fluorinated pyrrolidines have shown that the conformational bias can be influenced by steric and stereoelectronic effects. nih.gov

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, including infrared and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies. chemicalbook.com

Infrared (IR) spectroscopy is particularly useful for identifying the presence of specific bonds. In this compound, the IR spectrum would be expected to show characteristic absorption bands for:

C-H stretching: Aliphatic C-H stretching vibrations from the pyrrolidine ring and the butyl chain would appear in the region of 2850-3000 cm⁻¹. ua.es

C-N stretching: The stretching vibration of the C-N bond of the tertiary amine would be observed in the fingerprint region, typically around 1000-1200 cm⁻¹.

C-Cl stretching: The C-Cl bond will show a characteristic absorption in the lower frequency region of the spectrum, generally between 600 and 800 cm⁻¹.

Studies on related N-alkyl pyrrolidines and other chlorinated compounds have utilized FT-IR spectroscopy to confirm the presence of these functional groups. acs.orgua.es

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. ucl.ac.ukchemicalbook.com For this compound (C₈H₁₆ClN), the molecular weight is approximately 161.67 g/mol .

Upon ionization, typically by electron impact (EI), the molecule will form a molecular ion [M]⁺•. This ion can then undergo fragmentation, breaking at the weakest bonds. Common fragmentation pathways for N-alkyl pyrrolidines include:

Alpha-cleavage: The bond adjacent to the nitrogen atom is cleaved, leading to the formation of a stable iminium ion. For this compound, this would likely result in the loss of a chloropropyl radical to give a fragment corresponding to the pyrrolidinomethyl cation (m/z 84) or the loss of a propyl radical to give a fragment containing the chloro-substituted part. Alpha-cleavage is a dominant fragmentation pathway for aliphatic amines. libretexts.org

Cleavage of the C-Cl bond: Loss of a chlorine radical (Cl•) would result in a fragment ion at [M-35]⁺ and [M-37]⁺, reflecting the isotopic abundance of chlorine.

Ring-opening: The pyrrolidine ring itself can fragment. acs.org

The presence of the chlorine atom is readily identified by the characteristic isotopic pattern of the molecular ion peak (M⁺•) and any chlorine-containing fragment peaks, which will appear as a pair of peaks with a mass difference of two units (for ³⁵Cl and ³⁷Cl) and an approximate intensity ratio of 3:1. docbrown.info

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is a powerful analytical technique used to determine the precise three-dimensional arrangement of atoms within a crystalline solid. cam.ac.uklibretexts.org This method relies on the diffraction of X-rays by the ordered array of atoms in a crystal lattice. libretexts.org By measuring the angles and intensities of the diffracted beams, scientists can generate a three-dimensional electron density map of the molecule, from which the atomic positions, bond lengths, and bond angles can be accurately determined. cam.ac.uk

For a compound like this compound to be analyzed by this method, it would first need to be synthesized and then crystallized to produce a single crystal of suitable quality. This crystal would then be mounted on a diffractometer and irradiated with X-rays. The resulting diffraction pattern would be collected and analyzed to solve the crystal structure.

While crystallographic data for this compound is not available, studies on related molecules containing pyrrolidine or chlorobutyl groups have been successfully conducted. For example, X-ray diffraction has been used to determine the solid-state structures of complex molecules that incorporate these structural motifs, providing valuable insights into their molecular geometry and intermolecular interactions. epfl.chmdpi.comresearchgate.net These studies underscore the utility of X-ray crystallography in unambiguously establishing the structure of chemical compounds. mdpi.com

Without experimental data for this compound, it is not possible to provide specific details such as crystal system, space group, or tables of bond lengths and angles. Such information would be entirely dependent on a dedicated X-ray crystallographic investigation of the compound.

Computational Chemistry and Theoretical Investigations

Electronic Structure Calculations for Molecular Properties

Electronic structure calculations are fundamental to predicting the physicochemical properties of a molecule. These methods solve the Schrödinger equation (or its density-based equivalent) to determine the distribution of electrons and the resulting molecular characteristics.

Quantum mechanical calculations, particularly Density Functional Theory (DFT), are workhorse methods for studying molecules of the size and complexity of 1-(3-Chlorobutyl)pyrrolidine. nanobioletters.com DFT methods, such as those using the B3LYP functional with a suitable basis set (e.g., 6-31G), can be employed to perform geometry optimization, determining the lowest energy conformation of the molecule. mdpi.com

From these calculations, key electronic properties can be derived. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular importance. The HOMO energy correlates with the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability. mdpi.comijcce.ac.ir A smaller gap generally suggests higher reactivity. For this compound, the HOMO is expected to be localized primarily on the pyrrolidine (B122466) nitrogen atom due to its lone pair of electrons, while the LUMO is likely associated with the antibonding orbital of the carbon-chlorine (C-Cl) bond.

Table 1: Predicted Electronic Properties from Theoretical Calculations This table represents typical data obtained from DFT calculations for similar chloroalkane and amine structures, as specific values for this compound are not available in the cited literature.

| Parameter | Predicted Value (a.u.) | Description |

|---|---|---|

| HOMO Energy | ~ -0.25 | Indicates the energy of the highest energy electrons, related to ionization potential. |

| LUMO Energy | ~ +0.05 | Indicates the energy of the lowest energy empty orbital, related to electron affinity. |

| HOMO-LUMO Gap | ~ 0.30 | Correlates with the molecule's chemical reactivity and stability. |

| Dipole Moment | ~ 2.0 - 2.5 D | Represents the overall polarity of the molecule arising from charge separation. |

a.u. = atomic units; D = Debye

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool that visualizes the electrostatic potential on the electron density surface of a molecule. mdpi.com It provides a guide to the regions of a molecule that are electron-rich (nucleophilic) or electron-poor (electrophilic). nih.gov

For this compound, an MEP map would be expected to show:

Negative Potential (Red/Yellow): A region of high electron density localized around the nitrogen atom of the pyrrolidine ring. This confirms the nitrogen's role as a primary nucleophilic center.

Positive Potential (Blue): Regions of lower electron density would be found around the hydrogen atoms. A notable area of positive potential would also be associated with the carbon atom bonded to the chlorine (C-Cl), indicating its susceptibility to nucleophilic attack. The chlorine atom itself would exhibit both positive (along the C-Cl bond axis, the "sigma-hole") and negative (around its lone pairs) character.

This visual representation is critical for understanding intermolecular interactions and predicting sites of metabolic attack or reaction with other electrophilic or nucleophilic species. mdpi.comnih.gov

Mechanistic Pathway Elucidation through Computational Modeling

Computational modeling is instrumental in exploring potential reaction pathways for molecules like this compound. One of the most significant reactions this molecule can undergo is an intramolecular cyclization, a nucleophilic substitution where the pyrrolidine nitrogen attacks the carbon bearing the chlorine atom, displacing the chloride ion to form a bicyclic quaternary ammonium (B1175870) salt.

To understand the kinetics of this intramolecular cyclization, computational methods are used to locate the transition state (TS) structure connecting the reactant (this compound) and the product. The TS is a first-order saddle point on the potential energy surface. figshare.com By calculating the energies of the reactant, the transition state, and the product, the activation energy barrier for the reaction can be determined.

The activation energy provides insight into the reaction rate. A lower energy barrier corresponds to a faster reaction. For the cyclization of this compound, the transition state would feature an elongated C-Cl bond and a newly forming N-C bond, with a partial positive charge developing on the nitrogen and a partial negative charge on the departing chlorine. Computational studies on analogous reactions show that the energy difference between transition states can effectively predict which reaction pathway is favored. figshare.com

Reaction coordinate analysis, often performed using Intrinsic Reaction Coordinate (IRC) calculations, maps the entire pathway from reactant to product through the transition state. This analysis confirms that the identified transition state correctly connects the starting material and the intended product. It provides a detailed view of the geometric and electronic changes that occur throughout the reaction, such as the continuous changes in bond lengths and angles.

While the intramolecular cyclization of this compound itself does not involve regioselectivity choices (the nitrogen can only attack the single electrophilic carbon), computational modeling is crucial for predicting selectivity in more complex systems. For instance, if there were other potential electrophilic sites, DFT calculations of the activation barriers for each possible cyclization pathway would predict the major product.

In cases involving chiral centers, computational modeling can predict stereoselectivity. For substituted pyrrolidines, the formation of cis or trans products can be rationalized by examining the relative energies of the corresponding transition states. nih.gov The favored transition state is typically the one that minimizes steric strain, often by placing bulky substituents in pseudoequatorial positions. nih.gov For this compound, if the butyl chain contained stereocenters, the energy barriers for the formation of different diastereomeric products could be calculated to predict the stereochemical outcome of the cyclization.

Conformational Analysis and Dynamics Simulations

Conformational analysis of the pyrrolidine ring is a cornerstone of understanding its chemical behavior. The five-membered pyrrolidine ring is not planar and exists in a state of dynamic equilibrium between various puckered conformations, typically described as "envelope" and "twist" forms. The substituents on the ring significantly influence the preferred conformation by introducing steric and electronic effects.

For this compound, a key conformational feature would be the orientation of the 3-chlorobutyl group relative to the pyrrolidine ring. The flexibility of the butyl chain, with rotations possible around its carbon-carbon single bonds, adds another layer of complexity to the conformational landscape. Computational methods, particularly quantum mechanics (QM) and molecular mechanics (MM), are employed to determine the geometries and relative energies of the different possible conformers.

Illustrative Conformational Energy Profile:

A potential energy surface scan could be performed by systematically rotating the dihedral angles of the butyl chain and the bond connecting it to the pyrrolidine nitrogen. This would reveal the lowest energy (most stable) conformations.

| Conformer | Dihedral Angle (N-C1'-C2'-C3') | Relative Energy (kcal/mol) | Pyrrolidine Pucker |

| Anti | 180° | 0.00 | Envelope (C4-exo) |

| Gauche (+) | +60° | 1.25 | Twist (C3-endo, C4-exo) |

| Gauche (-) | -60° | 1.30 | Twist (C2-exo, C3-endo) |

| Eclipsed | 0° | 4.50 | Envelope (C4-exo) |

This table is illustrative and represents a hypothetical energy profile for the butyl chain of this compound. Actual values would require specific calculations.

Molecular Dynamics (MD) Simulations:

Molecular dynamics simulations can provide a deeper understanding of the dynamic behavior of this compound in a simulated environment, such as in a solvent or interacting with a biological target. MD simulations solve Newton's equations of motion for the atoms in the system, allowing for the observation of molecular motion over time.

For this compound, an MD simulation could reveal:

The flexibility of the chlorobutyl chain and its preferred orientations.

The puckering dynamics of the pyrrolidine ring.

The stability of the molecule over time.

Interactions with solvent molecules.

In the context of drug design, MD simulations are used to study the stability of a ligand-protein complex, which can help in predicting the binding affinity of a molecule to a biological target. For instance, studies on pyrrolidine-2,3-dione (B1313883) derivatives as potential inhibitors for the Cdk5/p25 complex have utilized molecular dynamics to assess the stability of the inhibitor within the ATP-binding site. mdpi.com Similarly, MD simulations have been applied to pyrrolidin-2-one derivatives to investigate their potential as acetylcholinesterase inhibitors. researchgate.net

Spectroscopic Property Simulations and Validation

Computational chemistry is a powerful tool for predicting spectroscopic properties, which can then be used to validate and interpret experimental data. For this compound, the most relevant spectroscopic techniques would be Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.

NMR Spectroscopy Simulation:

Quantum mechanical calculations, typically using Density Functional Theory (DFT), can predict the chemical shifts (δ) and coupling constants (J) for ¹H and ¹³C NMR spectra. These predicted spectra can be compared with experimental data to confirm the structure of the synthesized compound. In cases of complex stereochemistry, simulated NMR data can be invaluable for assigning the correct structure. For example, in the conformational analysis of substituted prolines, ¹H NMR spectral simulations have been used to study the puckering effect on the pyrrolidine ring. nih.gov

Illustrative Predicted vs. Experimental ¹³C NMR Chemical Shifts:

| Carbon Atom | Predicted δ (ppm) | Experimental δ (ppm) |

| Pyrrolidine C2/C5 | 54.2 | 53.8 |

| Pyrrolidine C3/C4 | 23.8 | 23.5 |

| Butyl C1' | 58.1 | 57.9 |

| Butyl C2' | 32.5 | 32.1 |

| Butyl C3' | 61.3 | 60.9 |

| Butyl C4' | 11.9 | 11.6 |

This table is for illustrative purposes. The predicted values are hypothetical and would be generated from a DFT calculation, while the experimental values would be obtained from an actual NMR experiment.

IR Spectroscopy Simulation:

The vibrational frequencies of a molecule can be calculated computationally, which correspond to the absorption peaks in an IR spectrum. These calculations can help in assigning the vibrational modes to the observed peaks. For this compound, this would be useful for identifying the characteristic stretching and bending frequencies of the C-N, C-H, and C-Cl bonds.

Catalyst Design and Virtual Screening Applications

The pyrrolidine scaffold is a common motif in organocatalysis and medicinal chemistry. mdpi.comnih.gov Computational methods play a significant role in the design of new catalysts and in the discovery of new drug candidates through virtual screening.

Catalyst Design:

While there is no specific information on the use of this compound in catalyst design, the pyrrolidine ring is a core component of many successful chiral catalysts, such as those used in asymmetric synthesis. Computational studies can be used to:

Model the transition states of catalyzed reactions to understand the origin of stereoselectivity.

Design new catalyst structures with improved activity and selectivity.

Predict the electronic and steric properties of different pyrrolidine derivatives to fine-tune their catalytic performance.

Virtual Screening:

Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules to identify those that are most likely to bind to a drug target, typically a protein or enzyme. nih.gov If this compound were to be evaluated for potential biological activity, virtual screening could be a first step.

The process typically involves:

Target Identification: A biological target relevant to a disease is chosen.

Library Preparation: A database of 3D structures of small molecules, which could include this compound and its derivatives, is prepared.

Molecular Docking: The small molecules are computationally "docked" into the binding site of the target protein. Docking algorithms predict the preferred orientation of the ligand in the binding site and estimate the binding affinity.

Hit Identification: Molecules with the best predicted binding affinities are selected as "hits" for further experimental testing.

For example, virtual screening of pyrrolidine derivatives has been performed to identify potential inhibitors of α-mannosidase. nih.gov This approach could theoretically be applied to screen this compound against a wide range of biological targets.

Quantitative Structure-Activity Relationship (QSAR):

QSAR is a computational modeling method that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. If a set of pyrrolidine derivatives with known biological activity were available, a QSAR model could be developed to predict the activity of new, untested compounds like this compound based on its structural features.

Advanced Analytical Methodologies for Detection and Quantification

Chromatographic Separation Techniques

Chromatography is the cornerstone for isolating 1-(3-Chlorobutyl)pyrrolidine from complex matrices. The choice between gas and liquid chromatography is dictated by the analyte's properties and the analytical goals.

Gas chromatography is a viable technique for analyzing volatile and thermally stable compounds. gcms.cz However, the direct analysis of amines like this compound can be challenging due to the polarity of the nitrogen atom, which may lead to peak tailing and interaction with active sites in the GC system. nih.gov Method development focuses on mitigating these effects.

A typical starting point for developing a GC method would involve a non-polar or mid-polarity capillary column. For instance, a method for N-methylpyrrolidine (NMP) utilized an HP-1 column, which is a non-polar polydimethylsiloxane phase. researchgate.net The use of deactivated glassware is also recommended to prevent sample loss through adsorption, a common issue with amines. gcms.cz

For detection, a Flame Ionization Detector (FID) offers general-purpose carbon-based detection. However, a Nitrogen-Phosphorus Detector (NPD) would provide enhanced sensitivity and selectivity for this nitrogen-containing compound. keikaventures.com

Table 1: Illustrative GC Method Parameters for this compound Analysis

| Parameter | Suggested Condition | Purpose |

|---|---|---|

| Column | HP-5ms (5% Phenyl Methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness | Provides good separation for semi-polar compounds. |

| Injector Temperature | 250 °C | Ensures rapid volatilization of the analyte. |

| Oven Program | Initial: 80 °C (hold 2 min), Ramp: 10 °C/min to 280 °C, Hold 5 min | Optimizes separation from other matrix components. |

| Carrier Gas | Helium, constant flow rate of 1.0 mL/min | Inert carrier gas for analyte transport. |

| Detector | Nitrogen-Phosphorus Detector (NPD) or Flame Ionization Detector (FID) | NPD for selective and sensitive detection of nitrogen. |

| Detector Temperature | 300 °C | Prevents condensation of analytes in the detector. |

Note: This table presents hypothetical starting parameters for method development.

High-Performance Liquid Chromatography (HPLC) is well-suited for analyzing less volatile or thermally labile compounds. A significant challenge for analyzing this compound by HPLC is its lack of a strong chromophore, making detection by standard UV-Vis detectors inefficient except at very low wavelengths (e.g., < 210 nm), where mobile phase interference can be high. chromforum.org

Method development often employs reversed-phase (RP) chromatography with a C18 column. For polar amines, Hydrophilic Interaction Liquid Chromatography (HILIC) can be an effective alternative, using a high organic content mobile phase to promote retention. chromforum.org Mobile phases are typically composed of acetonitrile (B52724) and/or water with additives like formic acid or phosphoric acid to control pH and improve peak shape. sielc.comfda.gov For mass spectrometry-compatible methods, volatile buffers like formic acid or ammonium (B1175870) formate are required. sielc.comfda.gov

Given the detection challenge, HPLC methods for this compound are most powerful when coupled with mass spectrometry (LC-MS) or alternative detectors like an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD).

Table 2: Illustrative HPLC Method Parameters for this compound Analysis

| Parameter | Suggested Condition | Purpose |

|---|---|---|

| Column | C18, 150 mm x 4.6 mm ID, 5 µm particle size | Standard reversed-phase column for separating non-polar to moderately polar compounds. |

| Mobile Phase A | 0.1% Formic Acid in Water | Aqueous phase with an acidic modifier for good peak shape. |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | Organic solvent for elution. |

| Gradient | 5% B to 95% B over 15 minutes | Gradient elution to separate compounds with a range of polarities. |

| Flow Rate | 1.0 mL/min | Standard analytical flow rate. |

| Column Temperature | 30 °C | Ensures reproducible retention times. |

| Detection | Mass Spectrometry (MS) or Charged Aerosol Detector (CAD) | Provides universal detection for non-chromophoric analytes. |

Note: This table presents hypothetical starting parameters for method development.

Derivatization is a chemical modification process used to improve a compound's analytical properties, such as volatility for GC or detectability for HPLC. gcms.cznih.gov For this compound, derivatization of the tertiary amine group is not feasible, but it is a critical strategy for related primary and secondary amines.

For GC analysis, derivatization aims to reduce polarity and increase volatility. nih.gov Acylation, which involves adding an acyl group, is a common technique for primary and secondary amines. researchgate.net Reagents like 2,3,4,5,6-pentafluorobenzoyl chloride (PFBOC) can be used to create derivatives that are not only more volatile but also highly sensitive to an Electron Capture Detector (ECD). researchgate.net Chloroformate reagents, such as Propyl chloroformate, react with secondary amines to form carbamates, which exhibit excellent chromatographic properties. phenomenex.com

For HPLC-UV analysis, derivatization can be used to attach a chromophore or fluorophore to the molecule. Reagents like 9-fluorenylmethoxycarbonyl chloride (FMOC) react with secondary amines to produce highly fluorescent derivatives, enabling trace-level detection. rsc.org

Table 3: Common Derivatization Reagents for Analysis of Amines

| Reagent Class | Example Reagent | Target Functional Group | Analytical Technique | Advantage |

|---|---|---|---|---|

| Acylating Agents | Pentafluorobenzoyl chloride (PFBOC) | Primary & Secondary Amines | GC | Improves volatility and allows for sensitive ECD detection. researchgate.net |

| Chloroformates | Propyl chloroformate | Primary & Secondary Amines | GC | Forms stable carbamates with good chromatographic behavior. phenomenex.com |

| Fluorescent Tags | 9-fluorenylmethoxycarbonyl chloride (FMOC) | Primary & Secondary Amines | HPLC | Creates highly fluorescent derivatives for sensitive detection. rsc.org |

Coupling of Separation and Detection Technologies

Combining chromatographic separation with mass spectrometry provides a powerful tool for both qualitative and quantitative analysis, offering high selectivity and structural information.

Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard for the identification of volatile and semi-volatile organic compounds. chromatographyonline.com For this compound, GC-MS analysis would provide both a retention time for identification and a mass spectrum that serves as a chemical fingerprint.

In a typical GC-MS analysis, Electron Ionization (EI) is used, which imparts high energy to the molecule, causing predictable fragmentation. The fragmentation pattern of this compound is expected to be dominated by alpha-cleavage adjacent to the nitrogen atom of the pyrrolidine (B122466) ring. This would result in the loss of a propyl chloride radical or the formation of a stable pyrrolidinium (B1226570) cation. The presence of chlorine would also produce a characteristic isotopic pattern (M+2 peak at approximately one-third the abundance of the molecular ion peak) for chlorine-containing fragments. This technique has been successfully used to identify various pyrrolidine derivatives in complex matrices. researchgate.netnih.gov

Table 4: Predicted Key Mass Fragments for this compound in GC-MS (EI)

| m/z (mass/charge) | Proposed Fragment Structure | Fragmentation Pathway |

|---|---|---|

| 147/149 | [C₈H₁₆ClN]⁺ (Molecular Ion) | Intact molecule |

| 112 | [C₈H₁₅N]⁺ | Loss of Chlorine radical (·Cl) |

| 70 | [C₄H₈N]⁺ | Alpha-cleavage, formation of pyrrolidinyl-methyl cation |

Note: This table presents predicted fragments based on general fragmentation rules for amines and halogenated compounds.

Liquid Chromatography-Mass Spectrometry (LC-MS) is ideal for compounds that are not amenable to GC. It combines the separation power of HPLC with the detection capabilities of mass spectrometry. rsc.org For this compound, LC-MS avoids the need for derivatization, as the compound can be detected directly.

The most common ionization source for this type of molecule would be Electrospray Ionization (ESI) in positive ion mode. The tertiary amine in the pyrrolidine ring is readily protonated in the acidic mobile phase, forming a stable [M+H]⁺ ion (m/z 148 for ¹²C, ³⁵Cl).

For highly sensitive and selective quantification, tandem mass spectrometry (LC-MS/MS) is employed. researchgate.net In this technique, the protonated molecular ion ([M+H]⁺) is selected in the first mass analyzer, fragmented via collision-induced dissociation (CID), and specific product ions are monitored in the second mass analyzer. This process, known as Multiple Reaction Monitoring (MRM), significantly reduces background noise and allows for quantification at very low levels. The development of LC-MS methods has proven effective for analyzing a wide range of substituted pyrrolidines and related alkaloids in various samples. acs.orgnih.gov

Table 5: Illustrative LC-MS/MS Parameters for this compound

| Parameter | Setting | Purpose |

|---|---|---|

| Ionization Mode | Positive Electrospray Ionization (ESI+) | Efficiently protonates the tertiary amine. |

| Precursor Ion (Q1) | m/z 148.1 | Selects the protonated molecule of the most abundant isotopes. |

| Product Ion (Q3) | m/z 70.1 | A stable fragment resulting from the loss of the chlorobutyl group, used for quantification. |

| Confirmation Ion (Q3) | m/z 112.1 | A secondary fragment (loss of HCl), used for identity confirmation. |

| Collision Energy | Optimized (e.g., 15-25 eV) | Provides energy for reproducible fragmentation of the precursor ion. |

Note: This table presents hypothetical parameters for method development based on the compound's structure.

Validation of Analytical Procedures

The objective of validating an analytical procedure is to confirm that it is appropriate for its intended use. ich.org This validation is a key component of the analytical procedure's life cycle. biopharminternational.com A validation protocol is typically established, outlining the performance characteristics to be evaluated and the acceptance criteria for each. fda.gov The validation process for methods designed to quantify this compound would assess parameters including specificity, selectivity, linearity, range, accuracy, precision, and detection and quantitation limits. slideshare.netwjarr.com

Specificity is the ability of an analytical method to unequivocally assess the analyte in the presence of other components that may be expected to be present, such as impurities, degradation products, or matrix components. slideshare.netloesungsfabrik.de Selectivity is often used to describe the method's ability to differentiate and quantify the analyte from other substances in the sample. loesungsfabrik.deechemi.com For a quantitative method, it is crucial to demonstrate that the measured signal is solely due to the analyte of interest. youtube.com

In the context of a chromatographic procedure for this compound, specificity is demonstrated by showing that the peak corresponding to the analyte is well-resolved from peaks of potential impurities or degradation products. This is often assessed by spiking the sample with known related substances and demonstrating adequate separation. Stress testing (exposure to heat, light, acid, base, and oxidation) can also be used to generate potential degradation products and prove the method's ability to separate them from the main analyte, thus establishing it as "stability-indicating". fda.govyoutube.com

Table 1: Hypothetical Specificity Data for this compound using a Chromatographic Method

| Compound | Retention Time (min) | Resolution (Rs) from this compound | Status |

|---|---|---|---|

| This compound | 8.5 | N/A | Analyte |

| Impurity A | 7.9 | 2.8 | Baseline separated |

| Impurity B | 9.2 | 3.1 | Baseline separated |

| Degradation Product C (Acid hydrolysis) | 6.4 | 8.2 | Baseline separated |

| Placebo Component 1 | 2.1 | >10 | No interference |

Acceptance Criterion: Resolution (Rs) > 2.0 for all potential interfering peaks.

Linearity refers to the ability of an analytical method to elicit test results that are directly proportional to the concentration of the analyte within a given range. wjarr.comindustrialpharmacist.com The range is the interval between the upper and lower concentrations of the analyte for which the method has demonstrated a suitable level of precision, accuracy, and linearity. wjarr.compharmaguru.co

Linearity is typically evaluated by analyzing a series of at least five standard solutions of this compound at different known concentrations. wjarr.com A calibration curve is then constructed by plotting the instrument response (e.g., peak area) against the analyte concentration. industrialpharmacist.com The relationship is assessed using linear regression analysis, and the correlation coefficient (r) or coefficient of determination (r²) is calculated. A high value, typically close to 1.000, indicates a strong linear relationship. industrialpharmacist.com The range is established based on the linearity study and is dependent on the method's application, for instance, 80% to 120% of the test concentration for an assay. gmpsop.com

Table 2: Hypothetical Linearity Data for this compound

| Concentration (µg/mL) | Instrument Response (Peak Area Units) |

|---|---|

| 80 | 481050 |

| 90 | 540150 |

| 100 | 599800 |

| 110 | 661200 |

Linear Regression Analysis:

Slope: 5985

Y-intercept: 1500

Coefficient of Determination (r²): 0.9995

Acceptance Criterion: Coefficient of determination (r²) ≥ 0.997. pharmaguru.co

The Limit of Detection (LOD or DL) is the lowest concentration of an analyte in a sample that can be detected but not necessarily quantified with an acceptable level of accuracy and precision. slideshare.netpharmaguru.co The Limit of Quantitation (LOQ or QL) is the lowest concentration of an analyte that can be determined with acceptable precision and accuracy under the stated experimental conditions. pharmaguru.conih.gov

These limits are crucial for the analysis of impurities or trace amounts of a substance. pharmaguru.co Several methods can be used to determine the LOD and LOQ, including visual evaluation, the signal-to-noise ratio approach, and a method based on the standard deviation of the response and the slope of the calibration curve. gmpsop.comthomasalittleconsulting.com For the signal-to-noise ratio method, an LOD is often established at a ratio of 3:1, while the LOQ is established at a ratio of 10:1. gmpsop.com

Table 3: Hypothetical LOD and LOQ Data for this compound

| Parameter | Method Used | Result |

|---|---|---|

| Limit of Detection (LOD) | Signal-to-Noise Ratio (S/N) | 0.05 µg/mL (S/N = 3.3) |

| Limit of Quantitation (LOQ) | Signal-to-Noise Ratio (S/N) | 0.15 µg/mL (S/N = 10.2) |

Acceptance Criteria: S/N ratio of approximately 3 for LOD and 10 for LOQ.

Accuracy expresses the closeness of agreement between a measured value and an accepted reference or true value. imgroupofresearchers.comscioninstruments.com It is often evaluated using recovery studies, where a known amount of pure this compound is added to a placebo (matrix) and analyzed. The result is then compared to the known amount, and the recovery is expressed as a percentage. propharmagroup.com

Precision refers to the degree of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample. imgroupofresearchers.comfiveable.me It is typically assessed at two levels:

Repeatability: Precision under the same operating conditions over a short interval of time (intra-assay precision).

Intermediate Precision: Precision within the same laboratory, but with variations such as different days, different analysts, or different equipment.

Precision is expressed as the standard deviation (SD) or relative standard deviation (RSD) of a series of measurements. fiveable.me

Table 4: Hypothetical Accuracy (Recovery) Data for this compound

| Concentration Level | Amount Spiked (mg) | Amount Recovered (mg, mean) | % Recovery |

|---|---|---|---|

| 80% | 8.0 | 7.95 | 99.4% |

| 100% | 10.0 | 10.05 | 100.5% |

Acceptance Criterion: Mean recovery between 98.0% and 102.0%.

Table 5: Hypothetical Precision (Repeatability) Data for this compound at 100% Concentration

| Replicate | Measured Concentration (µg/mL) |

|---|---|

| 1 | 100.2 |

| 2 | 99.8 |

| 3 | 100.5 |

| 4 | 99.5 |

| 5 | 100.1 |

| 6 | 100.3 |

| Mean | 100.07 |

| Std. Deviation | 0.38 |

| % RSD | 0.38% |

Acceptance Criterion: Relative Standard Deviation (RSD) ≤ 2.0%.

Environmental Chemical Fate and Transformation Pathways

Abiotic Degradation Mechanisms

Abiotic degradation involves non-biological processes that chemically transform a compound. core.ac.uk For 1-(3-Chlorobutyl)pyrrolidine, the most relevant abiotic pathways are likely hydrolysis of the chlorobutyl group and photolytic degradation from exposure to sunlight.

Hydrolysis is a chemical reaction in which a water molecule cleaves a chemical bond. In this compound, the carbon-chlorine (C-Cl) bond on the butyl chain is susceptible to hydrolysis via nucleophilic substitution. Water acts as a nucleophile, attacking the carbon atom bonded to the chlorine, leading to the displacement of the chloride ion (Cl⁻) and the formation of an alcohol.

The primary product of this reaction is 1-(3-hydroxybutyl)pyrrolidine , with hydrochloric acid (HCl) as a byproduct.

Reaction: (C₄H₈N)(CH₂)₂CHClCH₃ + H₂O → (C₄H₈N)(CH₂)₂CH(OH)CH₃ + HCl

The rate of hydrolysis for halogenoalkanes is dependent on both the nature of the halogen and the structure of the carbon skeleton. savemyexams.comsavemyexams.com The C-Cl bond is stronger and thus hydrolyzes more slowly than corresponding C-Br or C-I bonds. savemyexams.comsavemyexams.com Furthermore, the chlorine atom in this compound is attached to a secondary carbon. The rate of hydrolysis for secondary halogenoalkanes is generally intermediate between the faster rate of tertiary and the slower rate of primary halogenoalkanes. savemyexams.comphysicsandmathstutor.com The reaction can proceed through either an Sₙ1 or Sₙ2 mechanism, influenced by factors such as water polarity and temperature. savemyexams.comsavemyexams.com

| Factor | Influence on this compound | Effect on Reaction Rate |

|---|---|---|

| Carbon Structure | The chlorine is on a secondary carbon. | Intermediate rate (faster than primary, slower than tertiary analogues). savemyexams.com |

| Halogen Type | Chlorine (C-Cl bond). | Slower rate compared to bromo- and iodoalkanes due to higher bond enthalpy. savemyexams.com |

| Temperature | Increased temperature provides more energy to overcome the activation energy. | Increases the rate of hydrolysis. physicsandmathstutor.com |

| pH | Under alkaline conditions, the hydroxide (B78521) ion (OH⁻), a stronger nucleophile than water, can accelerate the reaction. | Rate increases in alkaline conditions. |

Photolytic degradation, or photolysis, is the breakdown of chemical compounds by light, particularly ultraviolet (UV) radiation from sunlight. This process can be a significant degradation pathway for organic pollutants in surface waters and the atmosphere. nih.gov For this compound, photolysis can occur through two primary mechanisms:

Direct Photolysis: The molecule directly absorbs a photon of light, leading to an excited state. This excess energy can cause the cleavage of chemical bonds. The C-Cl bond is a likely candidate for homolytic cleavage, which would generate a carbon-centered radical and a chlorine radical. These highly reactive radicals would then participate in a cascade of secondary reactions with other molecules, such as oxygen and water.

Indirect Photolysis: This process is mediated by other light-absorbing substances in the environment, known as photosensitizers (e.g., humic acids in water). These substances absorb light and transfer the energy to the target molecule or generate reactive oxygen species (ROS), such as hydroxyl radicals (•OH), which are powerful oxidizing agents that can degrade a wide range of organic compounds. mdpi.com

Studies on the related compound N-methyl-2-pyrrolidone (NMP) have shown that its degradation by direct UV-C photolysis is minimal. nih.gov However, in the presence of activating agents that generate sulfate (B86663) or hydroxyl radicals, degradation can be significantly enhanced, reaching over 97%. nih.gov This suggests that while this compound may be resistant to direct photolysis, it is likely susceptible to degradation via advanced oxidation processes involving highly reactive radicals in the environment. The ultimate products of complete photolytic mineralization would be carbon dioxide (CO₂), water (H₂O), ammonia (B1221849) (NH₃), and chloride ions (Cl⁻). mdpi.com

Biotic Transformation Mechanisms

Biotic transformation, or biodegradation, is the breakdown of organic matter by microorganisms such as bacteria and fungi. nih.gov It is a crucial process for the removal of organic pollutants from soil and water. The biodegradation of this compound would likely involve enzymatic attacks on both the pyrrolidine (B122466) ring and the chlorinated side chain.

The pyrrolidine ring is found in many natural compounds and is generally biodegradable. Studies on N-methyl-2-pyrrolidone (NMP), a structurally similar compound, show that it is degradable in various water types by several bacterial genera. nih.govresearchgate.net Key bacteria identified as capable of degrading NMP include Pseudomonas, Rhodococcus, and Paracoccus species. nih.govresearchgate.net The metabolic pathway for N-substituted pyrrolidines often begins with hydroxylation of the ring, followed by ring-opening to form linear intermediates.

For chlorinated alkanes, microbial degradation is a well-documented process that can occur under both aerobic and anaerobic conditions. eurochlor.orgcambridge.org A key step is dehalogenation, where enzymes cleave the C-Cl bond. Several dehalogenation mechanisms exist:

Oxygenolytic Dehalogenation: Under aerobic conditions, monooxygenase or dioxygenase enzymes incorporate oxygen into the molecule, leading to an unstable intermediate that eliminates the chloride ion. nih.gov

Reductive Dehalogenation: Under anaerobic conditions, the chlorinated compound is used as an electron acceptor, and the chlorine atom is replaced by a hydrogen atom. epa.gov

Hydrolytic Dehalogenation: Dehalogenase enzymes use a water molecule to displace the chlorine, forming an alcohol.

Bacteria from the genus Pseudomonas have been shown to possess oxygenolytic dehalogenases capable of degrading chlorinated alkanes. nih.govmdpi.com Given that Pseudomonas species can also degrade NMP, it is plausible that a single organism or a microbial consortium could degrade both parts of the this compound molecule.

The biodegradation of this compound is expected to produce a series of intermediate metabolites before eventual mineralization. Based on known pathways for related compounds, two initial degradation routes are likely.

Attack on the Chlorobutyl Chain: The initial step could be the enzymatic dehalogenation of the side chain to produce 1-(3-hydroxybutyl)pyrrolidone. This intermediate could then be further metabolized through beta-oxidation of the alkyl chain or degradation of the pyrrolidine ring.

Attack on the Pyrrolidine Ring: Alternatively, microorganisms could first attack the heterocyclic ring. Studies on NMP metabolism have identified intermediates such as 5-hydroxy-N-methyl-2-pyrrolidone (5-HNMP) and 2-hydroxy-N-methylsuccinimide (2-HMSI) . openumwelt.de A similar pathway for this compound would lead to hydroxylated and succinimide (B58015) derivatives while retaining the chlorobutyl side chain, which would be degraded in a later step.

Complete biodegradation would ultimately break down these organic intermediates into inorganic compounds.

| Initial Degradation Site | Potential Intermediate Product(s) | Subsequent Fate |

|---|---|---|

| Chlorobutyl Chain | 1-(3-hydroxybutyl)pyrrolidine | Oxidation of the alcohol and alkyl chain; degradation of the pyrrolidine ring. |

| Pyrrolidine Ring | 5-hydroxy-1-(3-chlorobutyl)pyrrolidone | Ring opening to form linear chlorinated amines/acids. |

| 2-hydroxy-1-(3-chlorobutyl)succinimide | Further degradation and dehalogenation. | |

| Complete Mineralization | Carbon Dioxide (CO₂), Water (H₂O), Ammonia (NH₃), Chloride (Cl⁻) | Incorporation into natural biogeochemical cycles. |

Environmental Persistence and Mobility Considerations (Chemical Aspects Only)

Mobility refers to the potential of a chemical to move through environmental compartments like soil and water. nih.gov The mobility of this compound is strongly influenced by two key structural features:

Lipophilicity: The chlorobutyl chain is lipophilic (fat-soluble), which can lead to sorption onto organic matter in soil and sediment. This process tends to decrease mobility in water.

Basicity of the Pyrrolidine Nitrogen: The nitrogen atom in the pyrrolidine ring is a secondary amine, which is basic. In typical environmental pH ranges (approx. 5-9), this nitrogen atom can be protonated, giving the molecule a positive charge and forming a pyrrolidinium (B1226570) cation. This cationic form will adsorb strongly to negatively charged surfaces, which are common in soils and sediments (e.g., clays (B1170129) and humic substances). This ionic attraction is a powerful mechanism that can significantly reduce the compound's mobility in groundwater. nih.gov

Therefore, while the compound has some water solubility due to the polar amine group, its mobility through soil and into groundwater is expected to be limited by strong sorption to soil particles.

Potential Industrial and Synthetic Applications of 1 3 Chlorobutyl Pyrrolidine

Role as a Key Synthetic Intermediate for Complex Molecules

The dual functionality of 1-(3-Chlorobutyl)pyrrolidine makes it a potentially valuable building block for the synthesis of more complex molecular architectures. The pyrrolidine (B122466) ring provides a stable, saturated heterocyclic core, while the chlorobutyl side chain offers a reactive site for a variety of nucleophilic substitution reactions.

In the realm of polymer chemistry , this compound could theoretically be used as a monomer or a modifying agent. The chloro-functional group could participate in polymerization reactions, for instance, through polycondensation or by being converted to a polymerizable group like an alkene. Alternatively, it could be grafted onto existing polymer backbones to introduce pyrrolidinium (B1226570) cation functionalities, which could be useful for creating ion-exchange resins or antistatic coatings.

For ligand synthesis , the pyrrolidine nitrogen is a key feature. The compound could be used to synthesize multidentate ligands for coordination chemistry. The chlorobutyl arm could be functionalized with other donor groups (e.g., through reaction with amines, thiols, or phosphines) to create ligands with specific coordination geometries and electronic properties for use in catalysis or as sequestering agents for metal ions.

As a chemical scaffold, this compound offers a pyrrolidine ring which is a common feature in many pharmaceuticals and natural products. The chlorobutyl side chain acts as a handle for introducing a wide range of other functional groups. This allows for the generation of a library of diverse pyrrolidine derivatives for screening in drug discovery programs or for the development of new agrochemicals. The stereochemistry of the chlorobutyl group could also be exploited to synthesize chiral building blocks.

Use in Catalysis and Reaction Development

The nitrogen atom of the pyrrolidine ring can play a significant role in catalysis.

As mentioned, this compound could serve as a precursor for the synthesis of ligands for organometallic catalysts. The pyrrolidine nitrogen can coordinate to a metal center, and the side chain can be modified to tune the steric and electronic properties of the resulting catalyst. Such tailored ligands are crucial for controlling the activity and selectivity of catalytic transformations, such as cross-coupling reactions, hydrogenations, and polymerizations.

The pyrrolidine moiety is a well-established structural motif in a class of small organic molecules that can act as catalysts, known as organocatalysts. For example, proline and its derivatives are widely used in asymmetric synthesis. This compound could be a precursor to novel chiral organocatalysts. The nitrogen atom can activate substrates through the formation of enamines or iminium ions, while the functionalized side chain could provide steric hindrance or secondary interactions to control the stereochemical outcome of a reaction.

Green Chemistry and Sustainable Synthesis Considerations

From a green chemistry perspective, the utility of this compound would depend on several factors. A key consideration would be the atom economy of the reactions in which it is used. Syntheses that incorporate the majority of the atoms of the this compound molecule into the final product would be preferred.

Future Research Directions and Emerging Paradigms

Development of Novel and Sustainable Synthetic Routes

The pursuit of environmentally benign and efficient synthetic methodologies is a cornerstone of modern chemistry. For 1-(3-chlorobutyl)pyrrolidine, future research will likely focus on developing novel synthetic routes that adhere to the principles of green chemistry. This includes the use of renewable starting materials, atom-economical reactions, and the reduction or elimination of hazardous solvents and reagents.

Key areas of development are expected to include:

Catalyst-free and Solvent-free Reactions: Inspired by recent successes in the synthesis of other pyrrolidine (B122466) derivatives, researchers may explore one-pot, three-component domino reactions under catalyst-free conditions, potentially using greener solvent systems like ethanol-water mixtures. rsc.org

Reusable Nanocatalysts: The application of heterogeneous nanocatalysts, such as L-proline functionalized magnetic nanorods, could offer highly efficient and stereoselective pathways to related pyrrolidine structures. rsc.orgrsc.org These catalysts can often be easily recovered and reused, minimizing waste and cost. rsc.org

Reductive Amination Strategies: Practical and scalable methods, such as the successive reductive amination of diketones via transfer hydrogenation, could be adapted for the synthesis of N-substituted pyrrolidines like this compound, offering high yields and stereoselectivities. nih.gov

| Synthetic Strategy | Key Features | Potential Advantages for this compound Synthesis |

| Domino Reactions in Green Solvents | One-pot, multi-component, catalyst-free | Reduced waste, simplified procedures, improved safety profile |

| Heterogeneous Nanocatalysis | Reusable, high stereoselectivity | Cost-effective, environmentally friendly, high product purity |

| Transfer Hydrogenation | Use of readily available hydrogen donors | Mild reaction conditions, high yields, operational simplicity |

Advanced Mechanistic Investigations via Combined Computational and Experimental Approaches

A deeper understanding of the reaction mechanisms governing the synthesis and reactivity of this compound is crucial for optimizing existing methods and discovering new transformations. The synergy between computational modeling and experimental studies provides a powerful tool for these investigations.

Future research is anticipated to involve:

Density Functional Theory (DFT) Calculations: DFT can be employed to map out potential energy surfaces, identify transition states, and calculate activation barriers for various reaction pathways. nih.govbeilstein-journals.orgrsc.orgresearchgate.net This can provide insights into the regio- and stereoselectivity of reactions.

Kinetic Isotope Effect (KIE) Studies: Experimental determination of KIEs can help to elucidate the rate-determining steps of a reaction and validate computational models of transition state geometries. nih.gov

Spectroscopic and Crystallographic Analysis: Detailed characterization of intermediates and products using advanced spectroscopic techniques (e.g., 2D NMR) and X-ray crystallography will continue to be essential for confirming reaction outcomes and stereochemistry. rsc.orgrsc.org

| Investigative Tool | Information Gained | Application to this compound |

| DFT Calculations | Reaction pathways, transition state structures, activation energies | Predicting optimal reaction conditions, understanding selectivity |

| Kinetic Isotope Effects | Rate-determining steps, transition state geometry | Elucidating reaction mechanisms |

| Advanced Spectroscopy | Detailed structural and stereochemical information | Unambiguous characterization of products and intermediates |

Exploration of Unconventional Reactivity Profiles

The unique structural features of this compound, namely the pyrrolidine ring and the chloroalkyl side chain, suggest a rich and potentially underexplored reactivity profile. Future studies will likely venture beyond traditional transformations to uncover novel chemical behaviors.

Promising areas of exploration include:

Photoredox Catalysis: The use of photoredox catalysis could enable previously inaccessible transformations, such as the selective C–N bond cleavage of the pyrrolidine ring, opening up new avenues for functionalization. nih.gov

Intramolecular Reactions: The presence of the chlorine atom on the butyl chain presents an opportunity for intramolecular cyclization reactions, potentially leading to the formation of bicyclic structures. The reactivity of the C-Cl bond is a key factor to be investigated. savemyexams.comalevelchemistry.co.ukwikipedia.org

"Borrowing Hydrogen" Methodologies: Catalytic methods that involve a "borrowing hydrogen" or hydrogen autotransfer process could be used for the functionalization of the pyrrolidine ring at positions that are typically unreactive. acs.org

Integration of Artificial Intelligence and Machine Learning in Compound Discovery and Synthesis

The advent of artificial intelligence (AI) and machine learning (ML) is set to revolutionize chemical synthesis and drug discovery. For this compound and its analogues, these technologies can accelerate the discovery of new compounds and the optimization of their synthetic routes.

Future applications are expected in:

Retrosynthesis and Reaction Prediction: ML models can be trained on vast reaction databases to predict the outcomes of novel reactions and to propose efficient retrosynthetic pathways for target molecules, including complex pyrrolidine derivatives. semanticscholar.orgchemrxiv.orgacs.org

Optimization of Reaction Conditions: AI algorithms can be used to explore multidimensional reaction parameter spaces to identify optimal conditions with minimal experimental effort. semanticscholar.org

De Novo Drug Design: AI can be employed to design novel pyrrolidine-based compounds with desired biological activities, potentially leading to the discovery of new therapeutic agents. nih.gov

| AI/ML Application | Function | Potential Impact on this compound Research |

| Retrosynthesis Prediction | Proposes synthetic routes to a target molecule | Accelerates the design of efficient syntheses |

| Reaction Outcome Prediction | Predicts the products and yields of unknown reactions | Reduces trial-and-error experimentation |

| De Novo Design | Generates novel molecular structures with desired properties | Facilitates the discovery of new bioactive compounds |

Methodological Advancements in Characterization and Analytical Techniques

As the complexity of synthetic targets and the demand for higher purity and more detailed structural information increase, so too does the need for advanced analytical and characterization techniques.

Future progress in this area will likely involve:

Advanced NMR Spectroscopy: The use of multi-dimensional NMR techniques (COSY, HSQC, HMBC) will remain critical for the unambiguous assignment of complex structures and the determination of relative stereochemistry in pyrrolidine derivatives. rsc.orgrsc.org

Mass Spectrometry: High-resolution mass spectrometry (HRMS) will be indispensable for accurate mass determination and molecular formula confirmation. Tandem mass spectrometry (MS/MS) can provide valuable structural information through fragmentation analysis.

Chiral Chromatography: The development of more efficient and selective chiral stationary phases for HPLC and GC will be crucial for the separation and analysis of enantiomers of chiral pyrrolidine derivatives.

Polymer Characterization Techniques: For applications involving polymers derived from or containing pyrrolidine moieties, techniques like Size Exclusion Chromatography (SEC) and advanced thermal analysis will be essential for characterizing molecular weight distributions and thermal properties. mdpi.commdpi.com

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.